4-[(n-Hexyloxy)methyl]benzaldehyde

Liquid Crystals Mesophase Engineering Structure-Property Relationship

Select 4-[(n-Hexyloxy)methyl]benzaldehyde (CAS 216384-70-2) as your aldehyde precursor for mesogenic synthesis. Substituting chain lengths is non-trivial: this C6 homolog is the threshold for smectic mesophase emergence, offering a unique dual-phase (nematic/smectic-A) capability that shorter (C1–C5) or longer (>C7) chains cannot provide. It is the shortest-chain precursor yielding enantiotropic nematic mesomorphism in key homologous series, ensuring access to the full mesomorphic range. Its balanced thermal profile avoids the high melting points of longer-chain analogs, making it the optimal starting material for reproducible, high-performance liquid crystalline materials, Schiff base ligands, and metallomesogens.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Cat. No. B7997078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(n-Hexyloxy)methyl]benzaldehyde
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCCCOCC1=CC=C(C=C1)C=O
InChIInChI=1S/C14H20O2/c1-2-3-4-5-10-16-12-14-8-6-13(11-15)7-9-14/h6-9,11H,2-5,10,12H2,1H3
InChIKeyUDKZXEZARJJBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(n-Hexyloxy)methyl]benzaldehyde: A Critical Alkoxybenzaldehyde Intermediate for Liquid Crystal and Advanced Materials Synthesis


4-[(n-Hexyloxy)methyl]benzaldehyde (CAS 216384-70-2) is an alkoxy-substituted aromatic aldehyde that serves as a versatile building block for the synthesis of thermotropic liquid crystalline (LC) materials, Schiff base ligands, and photoluminescent compounds [1]. Structurally characterized by a para-substituted hexyloxy chain (C6) appended to a benzaldehyde core, this compound belongs to the broader class of 4-n-alkoxybenzaldehydes that exhibit chain-length-dependent mesomorphic behavior when incorporated into larger molecular architectures [2]. As a key intermediate, its aldehyde functionality enables condensation reactions with primary amines to form imine (Schiff base) linkages—a common strategy for constructing calamitic and discotic mesogens—while the terminal alkoxy chain contributes to the hydrophobic balance and molecular polarizability required for stable mesophase formation [3].

Why 4-[(n-Hexyloxy)methyl]benzaldehyde Cannot Be Replaced by Arbitrary Alkoxybenzaldehyde Analogs


Substituting 4-[(n-Hexyloxy)methyl]benzaldehyde with a generic alkoxybenzaldehyde of different chain length is not a trivial exchange; the mesomorphic properties, phase transition temperatures, and thermal stability of the final liquid crystalline products are exquisitely sensitive to the length of the terminal alkoxy chain [1]. Homologous series studies demonstrate that altering the chain length by even a single methylene unit can shift the onset of smectic mesophase formation, change the nematic-to-isotropic clearing temperature, or alter the enantiotropic versus monotropic nature of the phase transitions [2]. Specifically, derivatives with chain lengths below C5 often fail to exhibit any mesomorphism, while those with chains longer than C8 may display entirely different phase sequences (e.g., smectic-only versus smectic-nematic), rendering them unsuitable for applications requiring a specific LC phase window [3]. The C6 (hexyloxy) homolog occupies a unique position in this continuum, offering a balance of moderate melting point, adequate mesophase thermal stability, and compatibility with both nematic and smectic architectures—a profile that cannot be achieved by simply substituting a butoxy (C4) or octyloxy (C8) analog [4].

Quantitative Differentiation of 4-[(n-Hexyloxy)methyl]benzaldehyde: Head-to-Head Evidence for Scientific Selection


Chain-Length Threshold for Smectic Mesophase Emergence in 4-n-Alkoxybenzaldehyde-Derived Mesogens

In homologous series of liquid crystals derived from 4-n-alkoxybenzaldehydes, the emergence of smectic mesophases is not observed at short chain lengths; the smectogenic character commences specifically from the hexyloxy (C6) homolog and persists through higher homologs up to hexadecyloxy (C16) [1]. This threshold behavior means that 4-[(n-hexyloxy)methyl]benzaldehyde is the shortest-chain precursor capable of yielding smectic mesophases in the final mesogen, whereas butoxy (C4) and pentyloxy (C5) analogs produce only nematic or non-mesomorphic derivatives [2].

Liquid Crystals Mesophase Engineering Structure-Property Relationship

Enantiotropic Nematic + Smectic-A Behavior of C6 Homolog Versus Smectic-Only Behavior of Longer-Chain Analogs

In a homologous series of mesogens with a broken alkoxy chain terminus (RO-C6H4-COO-C6H4-CH=N-C6H4-COOCH2CH2OCH2CH3), the ethoxy (C2) through n-hexyloxy (C6) derivatives exhibit enantiotropic smectic-A as well as nematic mesophases, whereas n-heptyloxy (C7) through n-hexadecyloxy (C16) derivatives exhibit only enantiotropic smectic-A mesophases [1]. The C6 homolog is thus the longest-chain derivative that retains both smectic-A and nematic character, providing a broader LC phase window than the purely smectic longer-chain analogs.

Thermotropic Liquid Crystals Phase Sequence Engineering Enantiotropic Mesomorphism

Thermal Stability and Mesophase Range Differentiation in Alkoxybenzaldehyde-Derived Nematogens

In a novel homologous series of 4-(4′-n-alkoxy benzoyloxy) benzyl benzoates, liquid crystalline properties commence only from the hexyloxy (C6) homologue and continue up to the tetradecyloxy (C14) homologue, with all homologues exhibiting enantiotropic nematic mesomorphism only (no smectic phases) [1]. The average thermal stability of the series is 78.8 °C, and the nematogenic phase length varies from 2.0 °C to 13.0 °C across homologues [2]. The C6 homolog represents the minimum chain length required to induce mesomorphism in this architecture, making 4-[(n-hexyloxy)methyl]benzaldehyde the essential precursor for accessing the entire liquid crystalline range of the series.

Liquid Crystal Thermal Stability Mesophase Range Nematic Phase Engineering

Chain-Length-Dependent Thermal Stability of Azo-Schiff Base Liquid Crystals Derived from 4-n-Alkoxybenzaldehydes

Systematic studies on azo-Schiff base compounds derived from 4-n-alkoxybenzaldehydes (n = 1-10, 12, 16, 18) reveal that the thermal stability of the liquid crystalline phases increases progressively with the length of the aliphatic chain . The C6 (hexyloxy) homolog occupies an intermediate position in this continuum, offering enhanced thermal stability relative to C1-C5 analogs while avoiding the higher melting points and reduced nematic character often associated with longer-chain (C8+) derivatives [1]. This trend is consistent across multiple mesogenic architectures and underscores the C6 chain as an empirically optimized balance point for phase stability and mesophase type.

Azo-Schiff Base Liquid Crystals Thermal Stability Chain Length Effect

Optimal Research and Industrial Application Scenarios for 4-[(n-Hexyloxy)methyl]benzaldehyde Based on Quantitative Differentiation


Synthesis of Smectic-Phase Liquid Crystals for Display and Sensor Applications

Researchers seeking to prepare smectic liquid crystalline materials should select 4-[(n-hexyloxy)methyl]benzaldehyde as the aldehyde precursor because the C6 homolog represents the minimum chain length at which smectic mesophase character emerges in multiple alkoxybenzaldehyde-derived architectures [1]. Shorter-chain analogs (C1-C5) fail to yield smectic phases, producing only nematic or non-mesomorphic derivatives [2]. This threshold behavior makes the C6 aldehyde essential for any synthetic campaign targeting smectic-A, smectic-C, or smectic-nematic dual-phase materials, such as those used in ferroelectric LC displays, optical storage devices, and temperature sensors requiring layered molecular ordering [3].

Preparation of Dual-Phase (Nematic + Smectic-A) Mesogens for Broad Temperature-Range LC Devices

For applications demanding both nematic and smectic-A character within the same material—such as certain LC displays that utilize multiple phase regimes or research studies investigating phase transition dynamics—the C6 aldehyde precursor is uniquely suited. In the broken-alkoxy-chain mesogenic series, ethoxy (C2) through n-hexyloxy (C6) derivatives exhibit both enantiotropic smectic-A and nematic phases, whereas longer-chain (C7+) derivatives exhibit only smectic-A phases and shorter-chain (C1) derivatives exhibit only nematic phases [4]. The C6 homolog is thus the longest-chain option that retains dual-phase capability, offering a broader LC temperature window and greater formulation flexibility [5].

Synthesis of Nematogenic Materials Requiring Minimum Chain Length for Mesomorphism Onset

In homologous series where liquid crystallinity commences only at a specific chain length—such as 4-(4′-n-alkoxy benzoyloxy) benzyl benzoates—the C6 homolog is the first member to exhibit enantiotropic nematic mesomorphism [6]. Consequently, 4-[(n-hexyloxy)methyl]benzaldehyde is the shortest-chain aldehyde precursor capable of yielding a mesogenic product in these series. Procurement of this specific aldehyde is therefore mandatory for accessing the entire mesomorphic range of the series, as shorter-chain aldehydes (C1-C5) produce non-liquid crystalline derivatives unsuitable for device fabrication [7].

Development of Schiff Base Ligands and Metallomesogens with Optimized Thermal Stability

When synthesizing Schiff base ligands or metallomesogens from 4-n-alkoxybenzaldehydes, the thermal stability of the resulting mesophases increases systematically with alkoxy chain length . The C6 homolog offers an empirically validated balance: it provides sufficient thermal stability for many practical applications while avoiding the elevated melting points and processing challenges associated with longer-chain (C8+) analogs [8]. This intermediate thermal profile makes the C6 aldehyde a preferred starting material for exploratory materials chemistry, where the goal is to achieve robust mesophase behavior without sacrificing ease of synthesis or characterization [9].

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